2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride
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Overview
Description
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is a chemical compound with the molecular formula C16H25ClN2O5 and a molecular weight of 360.84 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride typically involves the esterification of 3-nitro-4-propoxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The propoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate.
Reduction: 3-nitro-4-propoxybenzoic acid.
Substitution: 2-(Diethylamino)ethyl 3-nitro-4-alkoxybenzoate.
Scientific Research Applications
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 3-nitro-4-methoxybenzoate hydrochloride .
- 2-(Diethylamino)ethyl 3-nitro-4-ethoxybenzoate hydrochloride .
Uniqueness
2-(Diethylamino)ethyl 3-nitro-4-propoxybenzoate hydrochloride is unique due to its specific propoxy group, which imparts distinct chemical and biological properties . This makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H25ClN2O5 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-nitro-4-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H24N2O5.ClH/c1-4-10-22-15-8-7-13(12-14(15)18(20)21)16(19)23-11-9-17(5-2)6-3;/h7-8,12H,4-6,9-11H2,1-3H3;1H |
InChI Key |
WXXFTVJUCDBHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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